
6-Hydroxy-3-methyl-1H-phenalen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Hydroxy-3-methyl-1H-phenalen-1-one is an organic compound that belongs to the phenalenone family It is characterized by a phenalenone core structure with a hydroxyl group at the 6th position and a methyl group at the 3rd position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-3-methyl-1H-phenalen-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted phenalenone derivatives.
Hydroxylation: Introduction of the hydroxyl group at the 6th position can be achieved through selective hydroxylation reactions.
Methylation: The methyl group at the 3rd position is introduced using methylation reactions, often employing methyl iodide (MeI) as the methylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactions: Utilizing large reactors to carry out the hydroxylation and methylation reactions under controlled conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
6-Hydroxy-3-methyl-1H-phenalen-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at various positions on the phenalenone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
科学研究应用
6-Hydroxy-3-methyl-1H-phenalen-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 6-Hydroxy-3-methyl-1H-phenalen-1-one involves its interaction with molecular targets and pathways:
相似化合物的比较
Similar Compounds
2,3,4,7,9-Pentahydroxy-6-methyl-1H-phenalen-1-one: This compound has multiple hydroxyl groups and exhibits different chemical properties.
Funalenone: A related compound with additional hydroxyl and methoxy groups, known for its collagenase inhibitory activity.
Uniqueness
6-Hydroxy-3-methyl-1H-phenalen-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a hydroxyl group at the 6th position and a methyl group at the 3rd position differentiates it from other phenalenone derivatives.
属性
CAS 编号 |
477202-50-9 |
|---|---|
分子式 |
C14H10O2 |
分子量 |
210.23 g/mol |
IUPAC 名称 |
6-hydroxy-3-methylphenalen-1-one |
InChI |
InChI=1S/C14H10O2/c1-8-7-13(16)11-4-2-3-10-12(15)6-5-9(8)14(10)11/h2-7,15H,1H3 |
InChI 键 |
JIZDJFHQCJMDGZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)C2=CC=CC3=C(C=CC1=C32)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


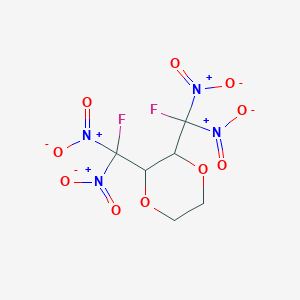
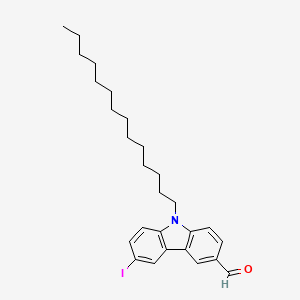



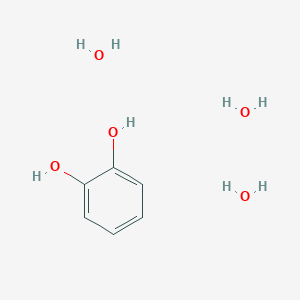
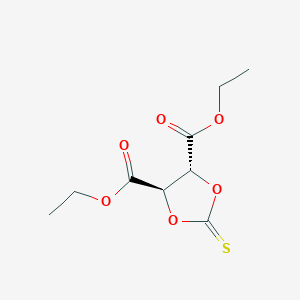

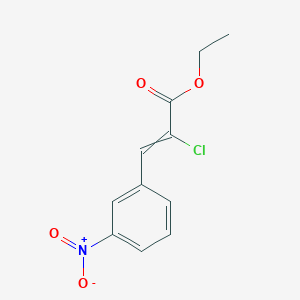
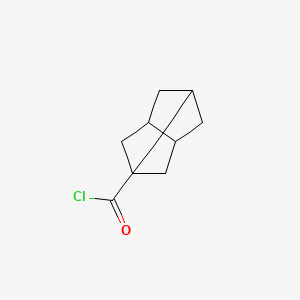
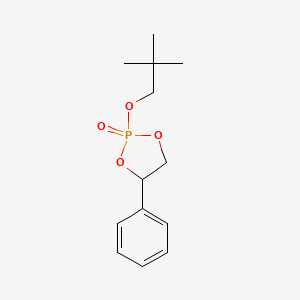
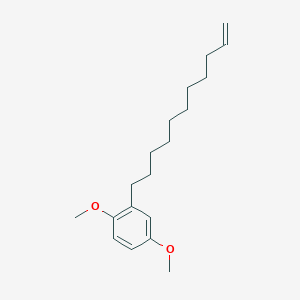
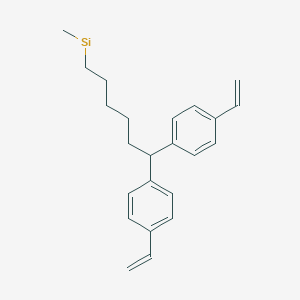
silane](/img/structure/B14256413.png)
